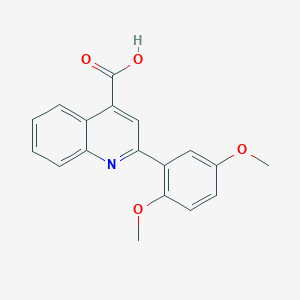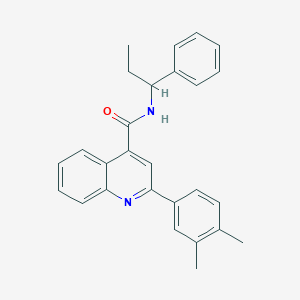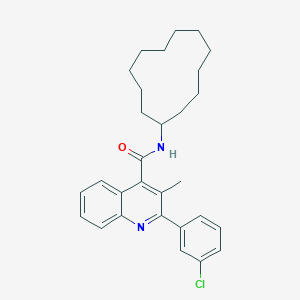![molecular formula C24H24ClN3O2 B452983 2-Amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B452983.png)
2-Amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, a chlorinated phenyl group, and a hexahydrocyclooctapyridine core, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile typically involves multiple steps, including the formation of the furan ring, chlorination of the phenyl group, and cyclization to form the hexahydrocyclooctapyridine core. Common reagents used in these reactions include ammonium acetate, acetic acid, and various chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.
Substitution: Halogen atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its molecular structure may be beneficial.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-Amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted pyridines and furans, such as 2-chloro-3-amino-4-methylpyridine and various polysubstituted furans .
Uniqueness
What sets 2-Amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile apart is its unique combination of functional groups and ring structures.
Properties
Molecular Formula |
C24H24ClN3O2 |
|---|---|
Molecular Weight |
421.9g/mol |
IUPAC Name |
2-amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H24ClN3O2/c1-15-12-16(8-10-20(15)25)29-14-17-9-11-22(30-17)23-18-6-4-2-3-5-7-21(18)28-24(27)19(23)13-26/h8-12H,2-7,14H2,1H3,(H2,27,28) |
InChI Key |
YNAAXFGAXIJPTI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3=C(C(=NC4=C3CCCCCC4)N)C#N)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3=C(C(=NC4=C3CCCCCC4)N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![isopropyl 2-{[(3,4-dichloro-1-benzothien-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B452901.png)
![N-[1-(4-ethylphenyl)ethyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B452902.png)
![Methyl 2-{[(6-bromo-2-phenyl-4-quinolinyl)carbonyl]amino}-4-(4-ethylphenyl)-3-thiophenecarboxylate](/img/structure/B452903.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B452906.png)
![2-(3,4-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B452909.png)
![Ethyl 2-{[(6-bromo-2-phenyl-4-quinolinyl)carbonyl]amino}-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B452911.png)

![2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B452915.png)
![Ethyl 2-({[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-isobutylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452918.png)
![Methyl 2-{[(6-bromo-2-phenyl-4-quinolinyl)carbonyl]amino}-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B452919.png)
![2-(3-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methylquinoline-4-carboxamide](/img/structure/B452921.png)
![Ethyl 2-({[2-(3-chlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B452922.png)

